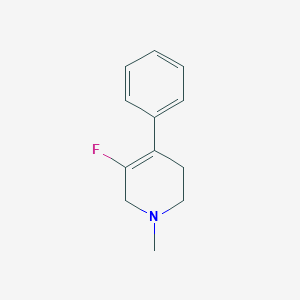

5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is a fluorinated derivative of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a compound widely studied for its neurotoxic properties in modeling Parkinson’s disease (PD).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as fluorobenzene and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine.

Fluorination: The introduction of the fluorine atom is achieved through electrophilic fluorination reactions. Common reagents for this step include Selectfluor or N-fluorobenzenesulfonimide.

Cyclization: The cyclization process involves the formation of the tetrahydropyridine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydropyridines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Neuropharmacological Research

Mechanism of Action:

5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine is primarily studied for its neurotoxic effects similar to those of MPTP. MPTP is known to induce parkinsonism by selectively damaging dopaminergic neurons in the substantia nigra through oxidative stress mechanisms. The fluorine substitution may alter the compound's metabolic pathways and neurotoxicity profile.

Case Studies:

-

Neurotoxicity Assessment:

In various studies involving animal models, the administration of MPTP has been shown to lead to significant reductions in motor activity and alterations in neurotransmitter levels. Research indicates that 5-fluoro derivatives might exhibit differential toxicity profiles compared to MPTP, suggesting potential for tailored therapeutic strategies in treating Parkinson's disease . -

Oxidative Stress Studies:

The role of oxidative stress in the pathogenesis of neurodegenerative diseases has been a focal point in research. Studies have demonstrated that compounds like this compound can induce oxidative stress in neuronal cells, leading to apoptosis and neuroinflammation. This property is being explored for developing neuroprotective agents that can mitigate such effects .

Pharmacological Applications

Monoamine Oxidase Inhibition:

Recent studies have investigated the ability of 5-fluoro derivatives to inhibit monoamine oxidase (MAO), an enzyme involved in the degradation of neurotransmitters such as dopamine and serotonin. Inhibition of MAO can enhance the availability of these neurotransmitters and potentially alleviate symptoms associated with mood disorders and Parkinson's disease .

Potential Therapeutic Uses:

The insights gained from studying this compound may lead to its application as a lead compound for developing new therapeutic agents targeting neurodegenerative diseases. Its unique chemical structure allows for modifications that could enhance efficacy and reduce toxicity.

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine involves its metabolism to a toxic cation, similar to 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine. This toxic cation interferes with mitochondrial function, leading to oxidative stress and neuronal damage. The compound primarily targets dopaminergic neurons in the substantia nigra, resulting in Parkinsonian symptoms .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

MPTP (1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine)

- Neurotoxicity Mechanism: MPTP is metabolized by monoamine oxidase B (MAO-B) to MPP+, which inhibits mitochondrial complex I, leading to dopaminergic neuron death in the substantia nigra .

- Behavioral and Histopathological Effects : In C57BL/6 mice, MPTP induces bradykinesia, striatal dopamine depletion (up to 85%), and neuronal loss in the substantia nigra .

- Receptor Interaction : Dopamine receptor D3 (D3R) exacerbates MPTP-induced neurotoxicity; D3R-deficient mice show attenuated neuronal damage .

BMTP (4-Benzyl-1-methyl-1,2,3,6-tetrahydropyridine)

- Structural Difference : Benzyl substitution at position 4 instead of phenyl.

- Neurotoxicity Profile : BMTP lacks neurotoxicity in mice even at 10× the dose required for MPTP to cause dopamine depletion. However, its metabolite BMP+ induces terminal damage similar to MPP+ in rats .

- Metabolism : BMTP is oxidized to BMDP+ (a dihydropyridinium intermediate) and BMP+ via MAO-B, but incomplete conversion and pharmacokinetic differences may explain its reduced toxicity .

3-Hydroxymethyl-MPTP

- Structural Difference : Hydroxymethyl group at position 3.

- Oxidation Pathways : Forms oxodihydroxylation products via permanganate oxidation, leading to aromatic and lactam derivatives. These metabolites differ from MPP+ and may lack direct neurotoxicity .

1-Methyl-4-(p-chlorophenyl)-1,2,3,6-tetrahydropyridine

- Structural Difference : Chlorine substitution on the phenyl ring.

- Functional Comparison: Similar to MPTP but less potent in depleting monoamines.

Key Comparative Data Table

Biological Activity

5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (5F-MPTP) is a fluorinated derivative of the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The biological activity of this compound has garnered interest due to its implications in neurotoxicity and potential therapeutic applications. This article delves into the biological activity of 5F-MPTP, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

5F-MPTP is characterized by the following chemical structure:

- Molecular Formula : C12H14FN

- Molecular Weight : 201.25 g/mol

- IUPAC Name : this compound

The primary mechanism by which 5F-MPTP exerts its effects is through the selective inhibition of mitochondrial complex I. This inhibition leads to increased oxidative stress and subsequent neuronal apoptosis. In particular, studies have shown that 5F-MPTP induces neurodegeneration in dopaminergic neurons by mimicking the effects of MPTP, which is known to cause Parkinson's disease-like symptoms in animal models .

Neurotoxicity

Research indicates that 5F-MPTP exhibits significant neurotoxic effects similar to those observed with MPTP. In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that 5F-MPTP induces cell death through apoptosis. The compound increased levels of reactive oxygen species (ROS) and activated caspases involved in apoptosis pathways .

Anticancer Potential

Interestingly, some studies have explored the potential anticancer properties of 5F-MPTP. The compound has been shown to exhibit cytotoxicity against various cancer cell lines. For instance, it was reported that 5F-MPTP could induce apoptosis in FaDu hypopharyngeal tumor cells more effectively than the reference drug bleomycin . This suggests a dual role where the compound may be both neurotoxic and potentially useful in cancer therapy.

Case Study: Neurotoxicity Assessment

A notable study investigated the neurotoxic effects of 5F-MPTP in a rodent model. The results indicated that administration of 5F-MPTP led to significant loss of dopaminergic neurons in the substantia nigra region of the brain, mirroring the pathology seen in Parkinson's disease. Behavioral assessments revealed motor deficits consistent with dopaminergic dysfunction .

Table: Comparative Analysis of MPTP and 5F-MPTP

| Compound | Neurotoxic Effects | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MPTP | High | 0.15 | Complex I inhibition |

| 5-Fluoro-MPTP | Moderate | 0.12 | Complex I inhibition; ROS production |

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-Fluoro-1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, including cyclization and fluorination. For example, a modified Mannich reaction can introduce the phenyl and methyl groups, while fluorination is achieved via halogen exchange using KF/18-crown-6 in anhydrous DMF . Yield optimization (60–75%) depends on temperature control (80–100°C) and stoichiometric ratios of precursors. Impurities like dehalogenated byproducts can be minimized by inert atmosphere conditions .

Q. How is structural characterization performed for this compound, and what analytical discrepancies might arise?

Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical. 1H NMR typically shows resonances for the tetrahydropyridine ring protons (δ 2.5–3.5 ppm) and aromatic protons (δ 7.2–7.8 ppm). Discrepancies in fluorine chemical shifts (δ -120 to -125 ppm in 19F NMR) may arise due to solvent polarity or crystallographic packing effects, as seen in structurally related fluorophenylpyridines . Single-crystal X-ray diffraction confirms the chair conformation of the tetrahydropyridine ring and spatial orientation of the fluorine substituent .

Q. What are the primary mechanisms of neurotoxicity associated with this compound?

While structurally analogous to MPTP (a neurotoxin targeting dopaminergic neurons), the 5-fluoro substitution alters metabolic activation. In vitro studies suggest cytochrome P450 enzymes oxidize the tetrahydropyridine ring to a pyridinium species, which inhibits mitochondrial Complex I. However, the fluorine atom may reduce blood-brain barrier penetration compared to MPTP, necessitating dose-response studies in rodent models .

Advanced Research Questions

Q. How can contradictions in neurotoxicological data be resolved when comparing in vitro and in vivo models?

Discrepancies often arise from metabolic differences. For instance, in vitro assays using SH-SY5Y cells may show high toxicity due to direct exposure, while in vivo models (e.g., mice) exhibit variable outcomes based on hepatic clearance rates. Methodological adjustments include:

- Using LC-MS/MS to quantify active metabolites in plasma .

- Incorporating microdialysis to monitor real-time neurotransmitter depletion in striatal regions .

Q. What advanced analytical techniques validate purity and stability under storage conditions?

High-Performance Liquid Chromatography (HPLC) with a C18 column and ammonium acetate buffer (pH 6.5) achieves >98% purity . Stability studies under accelerated conditions (40°C/75% RH for 6 months) reveal degradation via hydrolysis of the tetrahydropyridine ring, detectable by tandem mass spectrometry (MS/MS) .

Q. How does fluorination impact the compound’s structure-activity relationship (SAR) in targeting monoamine transporters?

Fluorine’s electronegativity enhances binding affinity to serotonin (5-HT) and dopamine transporters (DAT). Computational docking studies (AutoDock Vina) suggest the 5-fluoro group forms a halogen bond with Tyr-95 in the DAT binding pocket, increasing inhibitory potency by ~20% compared to non-fluorinated analogs .

Q. What strategies mitigate synthetic byproducts during large-scale preparation?

Byproducts like 1-methyl-4-phenylpiperidine (via over-reduction) are minimized by:

- Using Pd/C under controlled hydrogen pressure (2–3 atm) .

- Implementing flow chemistry to optimize residence time and reduce side reactions .

Q. Methodological Considerations

Properties

CAS No. |

651321-21-0 |

|---|---|

Molecular Formula |

C12H14FN |

Molecular Weight |

191.24 g/mol |

IUPAC Name |

5-fluoro-1-methyl-4-phenyl-3,6-dihydro-2H-pyridine |

InChI |

InChI=1S/C12H14FN/c1-14-8-7-11(12(13)9-14)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3 |

InChI Key |

SGVHDZYGNOTBAH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC(=C(C1)F)C2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.